Cas no 2034482-06-7 (1-(3-methoxyphenyl)-5-oxo-N-[2-(pyrimidin-5-yl)ethyl]pyrrolidine-3-carboxamide)

1-(3-Methoxyphenyl)-5-oxo-N-[2-(pyrimidin-5-yl)ethyl]pyrrolidine-3-carboxamide is a specialized pyrrolidine-based carboxamide derivative with a methoxyphenyl and pyrimidinylethyl substituent. Its structural features, including the polar amide linkage and aromatic heterocycles, suggest potential utility in medicinal chemistry and pharmaceutical research. The compound’s pyrimidine moiety may enhance binding affinity in biological targets, while the methoxyphenyl group could influence pharmacokinetic properties. Its well-defined molecular architecture makes it suitable for applications in drug discovery, particularly as a scaffold for enzyme inhibitors or receptor modulators. The compound’s purity and stability under standard conditions further support its use in rigorous synthetic and mechanistic studies.
1-(3-methoxyphenyl)-5-oxo-N-[2-(pyrimidin-5-yl)ethyl]pyrrolidine-3-carboxamide structure
2034482-06-7 structure
Product Name:1-(3-methoxyphenyl)-5-oxo-N-[2-(pyrimidin-5-yl)ethyl]pyrrolidine-3-carboxamide
CAS No:2034482-06-7
MF:C18H20N4O3
MW:340.376403808594
CID:5351536
Update Time:2025-06-11

1-(3-methoxyphenyl)-5-oxo-N-[2-(pyrimidin-5-yl)ethyl]pyrrolidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methoxyphenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide
    • 1-(3-methoxyphenyl)-5-oxo-N-(2-pyrimidin-5-ylethyl)pyrrolidine-3-carboxamide
    • 1-(3-methoxyphenyl)-5-oxo-N-[2-(pyrimidin-5-yl)ethyl]pyrrolidine-3-carboxamide
    • Inchi: 1S/C18H20N4O3/c1-25-16-4-2-3-15(8-16)22-11-14(7-17(22)23)18(24)21-6-5-13-9-19-12-20-10-13/h2-4,8-10,12,14H,5-7,11H2,1H3,(H,21,24)
    • InChI Key: HAARHPMGCAPWQP-UHFFFAOYSA-N
    • SMILES: O=C1CC(C(NCCC2=CN=CN=C2)=O)CN1C1C=CC=C(C=1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 467
  • XLogP3: 0.5
  • Topological Polar Surface Area: 84.4

1-(3-methoxyphenyl)-5-oxo-N-[2-(pyrimidin-5-yl)ethyl]pyrrolidine-3-carboxamide Pricemore >>

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1-(3-methoxyphenyl)-5-oxo-N-[2-(pyrimidin-5-yl)ethyl]pyrrolidine-3-carboxamide Related Literature

Additional information on 1-(3-methoxyphenyl)-5-oxo-N-[2-(pyrimidin-5-yl)ethyl]pyrrolidine-3-carboxamide

Introduction to 1-(3-methoxyphenyl)-5-oxo-N-[2-(pyrimidin-5-yl)ethyl]pyrrolidine-3-carboxamide (CAS No. 2034482-06-7)

The compound 1-(3-methoxyphenyl)-5-oxo-N-[2-(pyrimidin-5-yl)ethyl]pyrrolidine-3-carboxamide, identified by its CAS number 2034482-06-7, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in therapeutic research. The presence of multiple pharmacophoric groups, including a 3-methoxyphenyl moiety and a pyrimidin-5-yl substituent, suggests a high degree of specificity and functionality that may contribute to its biological activity.

Recent studies have highlighted the importance of heterocyclic compounds in drug design, particularly those incorporating pyrrolidine and pyrimidine scaffolds. These structures are known for their ability to interact with biological targets in a manner that can modulate physiological processes. The 1-(3-methoxyphenyl)-5-oxo-N-[2-(pyrimidin-5-yl)ethyl]pyrrolidine-3-carboxamide molecule exemplifies this trend, as its design incorporates elements that are frequently explored in the development of novel therapeutics.

In particular, the 3-methoxyphenyl group is a well-documented pharmacophore that has been implicated in various biological pathways. Its methoxy substitution enhances lipophilicity while maintaining solubility, making it an attractive feature for drug candidates. Additionally, the pyrimidin-5-yl moiety is often associated with kinase inhibition and other enzyme-target interactions, which are critical for treating a wide range of diseases. The combination of these features in 1-(3-methoxyphenyl)-5-oxo-N-[2-(pyrimidin-5-yl)ethyl]pyrrolidine-3-carboxamide suggests potential applications in areas such as oncology and inflammatory disorders.

The structural motif of this compound also includes a 5-oxo-pyrrolidine core, which is known to exhibit bioactivity in several contexts. This scaffold has been studied for its ability to interact with receptors and enzymes involved in pain perception, neurotransmission, and metabolic regulation. The presence of an N-terminal amide group further extends the compound’s versatility, allowing for modifications that could enhance binding affinity or metabolic stability.

One of the most compelling aspects of 1-(3-methoxyphenyl)-5-oxo-N-[2-(pyrimidin-5-yl)ethyl]pyrrolidine-3-carboxamide is its potential as a lead compound for further derivatization. Medicinal chemists often use such molecules as starting points for structure-based drug design (SBDD), leveraging computational methods to predict how small changes to the core structure might influence biological activity. The flexibility offered by the pyrrolidine ring and the amide linkage provides numerous opportunities for optimization.

Current research in this area has focused on identifying compounds that can modulate protein-protein interactions (PPIs), which are often difficult targets for traditional small-molecule drugs. The unique combination of pharmacophores in 1-(3-methoxyphenyl)-5-oxo-N-[2-(pyrimidin-5-yl)ethyl]pyrrolidine-3-carboxamide makes it a promising candidate for this endeavor. Studies have shown that molecules with similar structural features can disrupt aberrant signaling pathways by inhibiting key PPIs involved in disease progression.

The synthesis of this compound also reflects modern trends in green chemistry and efficient synthetic methodologies. Researchers have employed catalytic processes and solvent-free reactions to improve yield and reduce waste, aligning with broader efforts to make drug discovery more sustainable. These advancements not only enhance the practicality of producing such compounds but also contribute to their environmental footprint.

Furthermore, the pharmacokinetic properties of 1-(3-methoxyphenyl)-5-oxo-N-[2-(pyrimidin-5-yl)ethyl]pyrrolidine-3-carboxamide have been scrutinized through preclinical studies. These investigations aim to understand how the compound is absorbed, distributed, metabolized, and excreted by the body. Such data is crucial for determining dosing regimens and predicting potential side effects before human trials commence. Preliminary results suggest that the compound exhibits favorable pharmacokinetic profiles, which could translate into effective therapeutic doses with minimal toxicity.

The role of computational chemistry in optimizing this molecule cannot be overstated. Advanced modeling techniques, including molecular dynamics simulations and quantum mechanical calculations, have enabled researchers to predict how different structural modifications might affect binding affinity and selectivity. By integrating these insights with experimental data, scientists can accelerate the discovery process and reduce reliance on trial-and-error approaches.

In conclusion,1-(3-methoxyphenyl)-5-oxo-N-[2-(pyrimidin-5-y l)ethyl]pyrrolidine - 3 - carboxamide (CAS No . 2034482 - 06 - 7) stands as a testament to the progress being made in medicinal chemistry. Its unique structural features and promising preclinical data position it as a valuable tool for further research into therapeutic interventions. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases.

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